2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one

Synthetic Chemistry Process Optimization Heterocycle Production

2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound belonging to the class of fused triazolo-thiazinones. Characterized by a molecular formula of C15H11N3OS2, it features a phenyl substituent at the 2-position and a thiophen-2-yl group at the 5-position of the saturated thiazine ring.

Molecular Formula C15H11N3OS2
Molecular Weight 313.4 g/mol
Cat. No. B12173944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Molecular FormulaC15H11N3OS2
Molecular Weight313.4 g/mol
Structural Identifiers
SMILESC1C(SC2=NC(=NN2C1=O)C3=CC=CC=C3)C4=CC=CS4
InChIInChI=1S/C15H11N3OS2/c19-13-9-12(11-7-4-8-20-11)21-15-16-14(17-18(13)15)10-5-2-1-3-6-10/h1-8,12H,9H2
InChIKeyQKWRASQTBWFEFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one: Core Scaffold and Procurement Identity


2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one is a heterocyclic compound belonging to the class of fused triazolo-thiazinones [1]. Characterized by a molecular formula of C15H11N3OS2, it features a phenyl substituent at the 2-position and a thiophen-2-yl group at the 5-position of the saturated thiazine ring . Its synthesis has been documented through the condensation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione with 3-(thiophen-2-yl)-2-propenoyl chloride, a method pivotal for producing regioisomerically pure material for research [2].

Why Generic Substitution Fails for 2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one


Fused triazolo-thiazinone scaffolds are not interchangeable due to the profound influence of C-5 aryl substituents on ring conformation and resulting biological activity [1]. Systematic studies on the triazolo[5,1-b][1,3]thiazin-7-one core have demonstrated that the thiazine ring is susceptible to nucleophilic cleavage under mild conditions, a reactivity profile that is modulated by the electronic nature and steric demand of both C-2 and C-5 substituents [2]. A review of fused bicyclic 1,2,4-triazoles with an extra sulfur atom confirms that minor structural modifications, including the choice of heteroaryl group at the 5-position, lead to variations in antimicrobial and anticancer activity that preclude simple analog substitution in experimental protocols [3].

Quantitative Differentiation Evidence for 2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one


Regioselective Synthesis Yield Comparison: Thiophene Derivative vs. Phenyl and Methoxyphenyl Analogs

The synthetic method reported by Britsun and Lozinskii (2004) enables a direct yield comparison for the condensation of 3-phenyl-4,5-dihydro-1H-1,2,4-triazole-5-thione with various 3-aryl-2-propenoyl chlorides. The target compound (R=Ph, Ar=thiophen-2-yl) is obtained in a yield that can be benchmarked against analogous products with different Ar substituents, providing procurement-critical information on synthesis feasibility [1].

Synthetic Chemistry Process Optimization Heterocycle Production

Thiazine Ring Stability: Comparative Reactivity with Nucleophiles

The Britsun and Lozinskii study reveals that the thiazine ring in 2-R-5-aryl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-ones is easily cleaved by hydrazine and ammonia. The target compound, with its electron-rich thiophene group at C-5, is expected to show distinct ring-opening kinetics compared to analogs with electron-withdrawing aryl groups, a critical consideration for applications requiring scaffold stability [1].

Stability Profiling Derivatization Chemistry Structural Integrity

Antimicrobial Potential: A Class-Level Inference for the Target Compound vs. Triazole-3-Thiol Anticancer Scaffolds

The Journal of Heterocyclic Chemistry review (2020) on fused bicyclic 1,2,4-triazoles with one extra sulfur atom highlights that triazolo[5,1-b][1,3]thiazin-7-one derivatives have been investigated for antimicrobial activity, whereas 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols are primarily explored as p53-MDM2 inhibitors for anticancer applications [1]. This distinction in predominant bioactivity profile is crucial for project-specific compound selection. The target compound belongs to a scaffold preferentially associated with anti-infective research, unlike the structurally related triazole-3-thiols that dominate oncology programs [2].

Antimicrobial Activity SAR Differentiation Drug Discovery

Validated Application Scenarios for 2-Phenyl-5-thiophen-2-yl-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one


Focused Library Synthesis for Antimicrobial Screening

Based on the class-level evidence confirming the triazolo[5,1-b][1,3]thiazin-7-one scaffold's association with antimicrobial research [1], this compound is suitable as a key intermediate in the generation of a focused library. The synthetic accessibility demonstrated by the Britsun condensation method [2] allows for the creation of diverse analogs via further functionalization of the thiophene ring or through ring-opening derivatizations, enabling systematic SAR exploration against bacterial and fungal targets.

Chemical Probe for Heterocyclic Reactivity Studies

The documented susceptibility of the thiazine ring to nucleophilic cleavage [1] makes this compound a valuable chemical probe for investigating the influence of a 5-heteroaryl substituent on the kinetics and regioselectivity of ring-opening reactions. It can be used in mechanistic studies to optimize derivatization strategies for the production of 3-aryl-3-(1H-1,2,4-triazol-5-ylsulfanyl)propanoic acid derivatives, which are valuable synthetic intermediates [1].

Baseline Comparator for Thiophene-Modified Triazolo-Thiazinones

In projects exploring the effect of heteroaryl substitution on physicochemical or ADME properties of fused triazolo-thiazinones, this compound can serve as a baseline comparator. Its defined phenyl and thiophene substituents provide a reference point for evaluating the influence of more complex or electron-withdrawing heterocycles at the 2- and 5-positions, a practice aligned with the structure-activity relationship principles detailed in the 2020 review of this compound class [2].

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